molecular formula C7H3F4N3 B6270700 2-azido-1-fluoro-4-(trifluoromethyl)benzene CAS No. 1341551-57-2

2-azido-1-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B6270700
CAS No.: 1341551-57-2
M. Wt: 205.1
InChI Key:
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Description

2-Azido-1-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F4N3. It is a member of the azide family, characterized by the presence of an azido group (-N3) attached to a benzene ring. This compound is notable for its unique combination of azido, fluoro, and trifluoromethyl groups, which impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-1-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction, where a suitable precursor such as 2-fluoro-4-(trifluoromethyl)nitrobenzene is treated with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azido group.

    Dimethylformamide (DMF): A polar aprotic solvent used in nucleophilic substitution reactions.

    Lithium Aluminum Hydride (LiAlH4): A reducing agent for converting azides to amines.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction of the azido group.

Scientific Research Applications

2-Azido-1-fluoro-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-azido-1-fluoro-4-(trifluoromethyl)benzene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes or alkenes to form triazoles, which are important intermediates in various chemical and biological processes. The trifluoromethyl and fluoro groups enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-1-fluoro-4-(trifluoromethyl)benzene is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric effects. These features enhance its reactivity and make it a versatile intermediate in organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azido-1-fluoro-4-(trifluoromethyl)benzene involves the introduction of an azido group and a trifluoromethyl group onto a fluorobenzene ring.", "Starting Materials": [ "1-fluoro-4-(trifluoromethyl)benzene", "sodium azide", "DMF (dimethylformamide)", "sodium hydride", "chloroform" ], "Reaction": [ "Step 1: Dissolve 1-fluoro-4-(trifluoromethyl)benzene in DMF.", "Step 2: Add sodium azide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add sodium hydride to the reaction mixture and stir at room temperature for several hours.", "Step 4: Add chloroform to the reaction mixture and stir at room temperature for several hours.", "Step 5: Filter the reaction mixture and wash the solid with water.", "Step 6: Purify the product by column chromatography." ] }

CAS No.

1341551-57-2

Molecular Formula

C7H3F4N3

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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